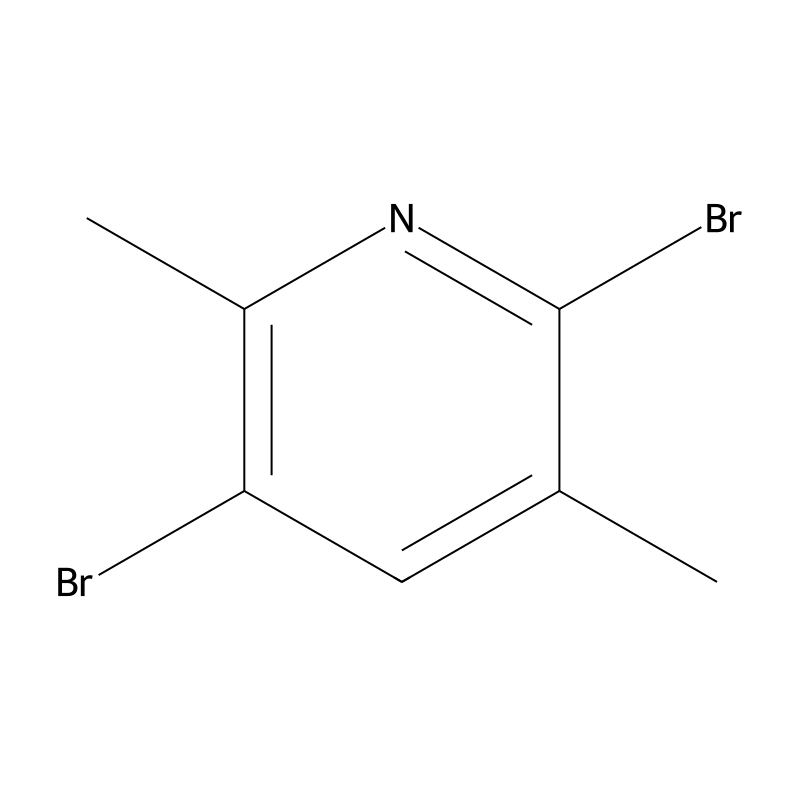

2,5-Dibromo-3,6-dimethylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,5-Dibromo-3,6-dimethylpyridine is a heterocyclic aromatic compound with the chemical formula C7H7Br2N. It is a white crystalline solid that is soluble in many organic solvents. The synthesis of 2,5-dibromo-3,6-dimethylpyridine has been reported in several scientific publications, often involving the bromination of 3,6-dimethylpyridine with various brominating agents [, ].

Potential Applications:

Research into the potential applications of 2,5-dibromo-3,6-dimethylpyridine is ongoing, but it has been investigated in several areas of scientific research, including:

- Medicinal Chemistry: Due to the presence of both bromo and methyl groups, 2,5-dibromo-3,6-dimethylpyridine has been explored as a potential scaffold for the development of new drugs []. However, further research is needed to determine its specific therapeutic potential.

- Material Science: The aromatic structure of 2,5-dibromo-3,6-dimethylpyridine suggests potential applications in the development of new materials, such as organic light-emitting diodes (OLEDs) or hole-transporting materials in organic solar cells []. However, further research is needed to understand its specific properties and potential for these applications.

- Organic Synthesis: The bromo substituents in 2,5-dibromo-3,6-dimethylpyridine can serve as reactive sites for further functionalization, making it a potential building block for the synthesis of more complex molecules [].

2,5-Dibromo-3,6-dimethylpyridine is a brominated pyridine derivative characterized by its two bromine substituents at the 2 and 5 positions and methyl groups at the 3 and 6 positions of the pyridine ring. Its molecular formula is with a molecular weight of approximately 264.95 g/mol . This compound is notable for its potential applications in organic synthesis and as an intermediate in pharmaceutical development.

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, leading to various functional groups.

- Suzuki-Miyaura Coupling: This compound can participate in coupling reactions to form carbon-carbon bonds with aryl or vinyl groups, facilitated by palladium catalysts.

- Aromatic Electrophilic Substitution: The electron-rich nature of the pyridine ring allows for further functionalization under specific conditions.

Common reagents for these reactions include sodium methoxide and boronic acids, typically performed in polar aprotic solvents like dimethyl sulfoxide .

Several synthesis methods exist for producing 2,5-dibromo-3,6-dimethylpyridine:

- Bromination of 3,6-Dimethylpyridine: This method involves treating 3,6-dimethylpyridine with bromine under controlled conditions to achieve selective bromination at the 2 and 5 positions.

- Finkelstein Reaction: An alternative approach involves the use of sodium iodide in a solvent like acetone to replace bromine with iodine, followed by subsequent bromination .

These methods can yield high purity and are adaptable for both laboratory and industrial scales.

2,5-Dibromo-3,6-dimethylpyridine serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Development: It can be used in the synthesis of bioactive compounds and pharmaceuticals.

- Chemical Research: Utilized as a building block in the development of new materials and chemical entities.

- Agricultural Chemicals: Potentially useful in developing agrochemicals due to its reactivity.

Several compounds share structural similarities with 2,5-dibromo-3,6-dimethylpyridine. Here are some notable examples:

The uniqueness of 2,5-dibromo-3,6-dimethylpyridine lies in its specific substitution pattern that influences its reactivity and potential applications compared to these similar compounds.

IUPAC Nomenclature and Systematic Naming

The systematic name 2,5-dibromo-3,6-dimethylpyridine follows IUPAC rules, prioritizing substituent positions on the pyridine ring. The numbering begins at the nitrogen atom, with bromine at positions 2 and 5 and methyl groups at 3 and 6. Alternative names include 3,6-dibromo-2,5-lutidine and 2,5-dibromo-3,6-dimethylpyridine.

Molecular Geometry and Crystallographic Data

While crystallographic data for this specific compound is not explicitly reported, related dibromopyridines exhibit planar aromatic rings with bond angles and lengths consistent with pyridine derivatives. For example, 2,6-dibromo-3,5-dimethylpyridine (a structural isomer) crystallizes in a monoclinic system with π-stacking interactions. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 89–90°C | |

| Density | 1.795 g/cm³ | |

| Boiling Point | 266.7°C at 760 mmHg | |

| Refractive Index | 1.583 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR: Expected signals include a singlet for the aromatic proton (δ ~7.20 ppm) and two singlets for methyl groups (δ ~2.50 ppm). For 2,6-dibromo-3,5-dimethylpyridine, a singlet at δ 7.20 ppm corresponds to the lone aromatic proton, suggesting analogous behavior in the 2,5-isomer.

¹³C NMR: Anticipated peaks include C-Br (δ ~110–130 ppm) and C-CH₃ (δ ~20–25 ppm).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 264.95 (M⁺), with isotopic patterns characteristic of two bromine atoms (1:2:1 ratio for M⁺, M+2, M+4). Fragmentation involves sequential loss of Br- (79.90 amu) and CH₃- (15.03 amu).

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

- C-Br stretch: ~600–650 cm⁻¹

- C-N stretch: ~1220–1350 cm⁻¹

- C-H (aromatic): ~3000–3100 cm⁻¹

Electrophilic Aromatic Substitution Mechanisms

The bromination of pyridine derivatives through electrophilic aromatic substitution represents a fundamental challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring [4] [5]. The nitrogen atom in pyridine withdraws electron density from the aromatic system through both inductive and resonance effects, making the ring highly deactivated toward electrophilic attack [26] [27]. This deactivation is particularly pronounced at the 2- and 4-positions, where resonance forms place positive charge directly on carbon atoms adjacent to the electronegative nitrogen [28].

The mechanism of electrophilic aromatic substitution on pyridine proceeds through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate [28]. When bromine or other electrophilic brominating agents approach the pyridine ring, the initial step involves the formation of a sigma complex where the electrophile adds to the aromatic system [40]. This intermediate is significantly less stable than corresponding intermediates formed with benzene due to the presence of the electron-withdrawing nitrogen atom [31].

The energy barriers for electrophilic substitution on pyridine are substantially higher than those for benzene, requiring harsh reaction conditions including elevated temperatures (typically 130-200°C), strong acid catalysts, or specialized brominating agents [24] [27]. Under these forcing conditions, the most favorable substitution occurs at the 3-position, where the intermediate cation is stabilized to the greatest extent possible given the electronic constraints of the pyridine system [27] [31].

Computational studies using density functional theory at the B3LYP-D3/def2-TZVP level have revealed that the free energy barriers for 3-position substitution are typically 10-15 kilocalories per mole lower than those for 2- or 4-position substitution [28]. The selectivity-determining step involves the formation and stabilization of the cationic intermediate, with the 3-position intermediate avoiding direct positive charge placement on carbons adjacent to nitrogen [12].

Regioselectivity in Di-Substituted Pyridine Systems

The regioselectivity patterns in di-substituted pyridine systems are governed by the combined electronic effects of the nitrogen atom and existing substituents [6] [35]. For 3,6-dimethylpyridine, the two methyl groups provide weak electron-donating effects through hyperconjugation, partially offsetting the deactivating influence of the nitrogen atom [35]. This electronic environment creates preferential bromination sites at the 2- and 5-positions, which correspond to the target substitution pattern for 2,5-dibromo-3,6-dimethylpyridine.

The methyl groups in 3,6-dimethylpyridine exert both steric and electronic influences on the bromination reaction [25] [35]. Electronically, methyl substituents activate the ring toward electrophilic substitution through inductive electron donation and hyperconjugative stabilization of the intermediate cations [32]. The stabilization is most pronounced for substitution at positions ortho and para to the methyl groups, which in the case of 3,6-dimethylpyridine corresponds to the 2- and 5-positions.

Research has demonstrated that the regioselectivity in free radical bromination of unsymmetrical dimethylpyridines shows that nitrogen in the ring is deactivating inductively [35]. Studies using N-bromosuccinimide with limiting amounts of brominating agent revealed that substitution patterns follow predictable electronic control mechanisms [29] [35]. The directive influence of polar substituents on free radical halogenation reactions has been extensively studied, with results indicating that electronegative attacking radicals prefer positions of higher electron density [35].

Temperature effects play a crucial role in determining regioselectivity patterns [17] [25]. Lower temperatures generally favor monobromination and reduce the formation of polysubstituted byproducts [17]. However, the effect of temperature on regioselectivity is irregular, and optimal conditions must be determined empirically for each specific substrate [17]. The bromination of 2,4-dimethylpyridine using bromine in oleum at 80°C for 3.5 hours demonstrates the typical harsh conditions required for direct bromination approaches [23].

Multi-Step Synthesis Pathways

Protection/Deprotection Strategies for Amino Groups

Protection of amino groups represents a critical strategy in the synthesis of brominated pyridine derivatives, particularly when starting from aminopyridine precursors [17] [32]. The amino group is strongly activating toward electrophilic substitution and must be temporarily masked to control regioselectivity and prevent unwanted side reactions during bromination [17] [33].

Acetylation using acetic anhydride represents the most commonly employed protection strategy for aminopyridine substrates [1] [17]. The reaction proceeds under mild conditions using acetic anhydride with triethylamine as base, typically achieving complete conversion within 2-4 hours at room temperature [33]. The acetyl group reduces the electron-donating capability of the nitrogen atom while providing sufficient deactivation to prevent overreaction during subsequent bromination steps [17].

Studies on the synthesis of 2-amino-5-bromopyridine demonstrated that protection of the amino group using acetyl chloride, acetic anhydride, and bulkier propionic anhydride was essential to obtain the desired monobrominated product as the predominant species [17]. Acetylation reactions showed incomplete conversion when using acetyl chloride, whereas anhydrides provided complete conversion with moderate yields [17]. The protected aminopyridine still produced some protected dibrominated impurity as a byproduct, which eventually converts to the undesired dibrominated compound upon deprotection [17].

Alternative protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetyl groups, each offering distinct advantages for specific synthetic applications [33]. The Boc protecting group can be installed using di-tert-butyl dicarbonate in the presence of base and removed under acidic conditions using trifluoroacetic acid [16] [33]. The Cbz group is installed with benzyl chloroformate and removed via catalytic hydrogenation, offering orthogonal protection strategies when multiple amino groups are present [33].

The deprotection of acetyl-protected aminopyridines typically employs aqueous sodium hydroxide under reflux conditions or acid hydrolysis [17] [33]. The reaction conditions must be carefully controlled to prevent degradation of the brominated product while ensuring complete removal of the protecting group [17]. Recrystallization from appropriate solvents such as ethanol or methanol provides purified products with typical yields of 80-90% for the deprotection step [17].

Diazotization and Sandmeyer-Type Bromination

The Sandmeyer reaction represents a powerful method for introducing bromine substituents into pyridine systems through diazotization of aminopyridine precursors followed by copper-catalyzed halogenation [9] [10]. This approach offers superior regioselectivity compared to direct electrophilic bromination and operates under milder conditions [9] [21].

The classical Sandmeyer procedure involves diazotization of the aminopyridine using sodium nitrite in hydrochloric acid at temperatures between -5°C and 15°C [10] [21]. The resulting diazonium salt is then treated with cuprous bromide or cupric bromide to effect the halogen substitution [9] [10]. The reaction mechanism proceeds through the formation of copper-diazonium complexes that decompose to generate aryl radicals and copper-halogen species [9].

Modified Sandmeyer procedures have been developed to improve yields and reduce byproduct formation [21]. The Craig method employs hydrogen bromide and molecular bromine to form perbromide intermediates, which are then diazotized and decomposed to yield the desired bromopyridines [21]. This modification reduces the formation of undesirable byproducts such as 2-chloropyridine and improves overall reaction efficiency [21].

Recent advances include copper-free Sandmeyer reactions that utilize molecular bromine directly without copper catalysts [21]. These procedures avoid copper waste and simplify product isolation while maintaining reasonable yields of 55-70% [9]. Room temperature Sandmeyer reactions using tert-butyl nitrite and catalytic amounts of copper bromide offer mild conditions and easy workup procedures [9].

One-pot procedures combining diazotization and bromination steps have been developed to streamline the synthetic process [1] [17]. The method starts with 2-aminopyridine and acetic anhydride in a four-neck flask under reflux conditions [1]. After acetylation is complete, bromine is added dropwise at controlled temperature (45-55°C) for 2-3 hours [1]. The resulting 2-amino-5-bromopyridine is then subjected to diazotization using hydrogen bromide solution and sodium nitrite in the presence of catalytic cuprous bromide [1].

The optimization of Sandmeyer reaction conditions has revealed several critical parameters affecting reaction success [9] [17]. Temperature control during diazotization is essential, with optimal temperatures ranging from -5°C to 15°C depending on the specific substrate [10] [17]. The use of 48% aqueous hydrogen bromide and sodium nitrite followed by treatment with molecular bromine provides complete conversion with maximum product formation [17].

Halogenation via Zincke Imine Intermediates

The Zincke reaction has emerged as a powerful strategy for achieving highly regioselective halogenation of pyridines, particularly for accessing 3-substituted derivatives that are difficult to obtain through conventional electrophilic aromatic substitution [12] [14]. This methodology involves ring-opening of pyridines to form linear imine intermediates, halogenation of these reactive species, and subsequent ring-closure to regenerate the halogenated pyridine [12] [15].

The process begins with activation of the pyridine using trifluoromethanesulfonic anhydride (triflyl anhydride) at low temperatures to form N-triflylpyridinium salts [14] [15]. These reactive intermediates undergo nucleophilic attack by secondary amines such as dibenzylamine to afford ring-opened Zincke imine intermediates [12] [14]. The temporary transformation from an electron-deficient heterocycle to a series of polarized alkenes dramatically alters the reactivity profile and enables facile reactions with N-halosuccinimides [14].

The halogenation of Zincke imine intermediates occurs under mild conditions using N-bromosuccinimide, N-chlorosuccinimide, or N-iodosuccinimide [12] [14]. Computational studies at the B3LYP-D3/def2-TZVP level indicate that the mechanism consists of electrophilic addition followed by deprotonation [12]. The regioselectivity is controlled by the electronic structure of the linear imine, which favors substitution at specific positions corresponding to the 3-position of the original pyridine ring [12].

Ring-closure to regenerate the halogenated pyridine is accomplished using ammonium acetate and ethanol at elevated temperature (60°C) [12] [14]. The process can be conducted as a one-pot procedure without isolation of intermediates, adding reagents sequentially to the same reaction vessel [12]. For pyridines bearing 3-substituents, acid-mediated conditions using trifluoroacetic acid facilitate both halogenation and cyclization steps [14].

The methodology demonstrates exceptional regioselectivity for 3-position halogenation across a range of substituted pyridines [12] [14]. Pyridines are selectively iodinated over thiophenes, furans, anisoles, and phenoxy groups, indicating preferential reactivity of the Zincke imine intermediates [14]. The approach enables sequential halogenation to form 3,5-dihalogenated pyridines, providing two orthogonal vectors for further synthetic transformations [12] [14].

Mechanistic studies reveal that the selectivity-determining step can vary based on the halogen electrophile employed [12]. For iodination reactions, the initial electrophilic addition represents the rate-determining step, while for bromination and chlorination, subsequent deprotonation steps may become rate-limiting [12]. These differences in mechanism contribute to the observed variations in regioselectivity and reaction efficiency across different halogenating agents [12].

Comparative Analysis of Industrial vs Laboratory-Scale Production

The production of 2,5-dibromo-3,6-dimethylpyridine exhibits significant differences when comparing laboratory-scale synthetic methods with industrial manufacturing processes [19] [20] [43]. These differences encompass reaction conditions, equipment requirements, economic considerations, and environmental impact [43] [44].

Laboratory-scale synthesis typically operates with batch sizes ranging from 1-100 grams and emphasizes optimization of reaction conditions to achieve maximum yield and purity [43]. Temperature control is precise (±1°C) and mixing efficiency is excellent due to the small scale and specialized equipment [43]. Reaction times are generally shorter (2-24 hours) and waste generation is minimal, allowing for detailed mechanistic studies and synthetic methodology development [43].

Industrial production operates on batch sizes of 100-1000 kilograms and prioritizes economic efficiency over absolute optimization of reaction conditions [19] [43]. Temperature control is less precise (±5°C) due to the thermal mass of large reactors and heat transfer limitations [43]. Mixing efficiency varies depending on reactor design and can be a limiting factor in reaction performance [43]. Reaction times are typically longer (4-48 hours) due to slower heat and mass transfer processes [43].

The economic considerations for industrial production focus on raw material costs, energy consumption, and overall process efficiency [19] [44]. The cost per kilogram decreases dramatically from $500-2000 at laboratory scale to $50-200 at industrial scale due to economies of scale [43]. However, industrial processes must also account for environmental compliance, waste treatment, and safety infrastructure that are minimal concerns at laboratory scale [43].

Current industrial capacity for synthetic pyridines including pyridine derivatives is estimated at 27,216 metric tons in the United States [20]. The global pyridine market was valued at $732.0 million in 2023 and is projected to reach $1274.2 million by 2033, representing a compound annual growth rate of 5.7% [44]. This growth is driven by increasing demand from pharmaceutical and agrochemical industries [44].

Quality control requirements differ substantially between scales [43]. Laboratory-scale synthesis relies on analytical methods such as nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry for product characterization [43]. Industrial production employs continuous process monitoring with automated systems to maintain product quality within acceptable specifications [43]. Product purity typically decreases from 95-99% at laboratory scale to 90-95% at industrial scale due to the presence of trace impurities and the economic constraints of extensive purification [43].

Safety considerations scale dramatically with production volume [43]. Laboratory synthesis employs fume hoods and personal protective equipment for worker safety [43]. Industrial production requires comprehensive engineering controls, automated safety systems, and extensive emergency response capabilities [43]. The environmental impact transitions from low-volume waste streams that are easily managed to large-volume streams requiring sophisticated treatment systems and regulatory compliance [43].

The choice between different synthetic methodologies often depends on the intended scale of production [21] [43]. Laboratory-scale synthesis may employ sophisticated protecting group strategies and multi-step sequences to achieve optimal selectivity [17] [33]. Industrial processes favor simpler, more robust procedures that minimize the number of synthetic steps and reduce overall production costs [19] [21].

Process development for industrial production requires extensive pilot-scale studies to identify and address scale-up challenges [43]. Heat and mass transfer limitations, mixing efficiency, and temperature control become critical factors that must be optimized for large-scale operation [43]. The selection of brominating agents and reaction conditions must balance performance with safety, environmental, and economic considerations [24] [43].

Recent advances in electrochemical bromination represent a promising approach for industrial production of brominated aromatics [45]. These methods utilize inexpensive sodium bromide as the bromine source and offer improved atom efficiency compared to traditional bromination approaches [45]. The development of vacancy-rich cobalt oxide catalysts enables efficient bromine evolution under ambient conditions, potentially offering more sustainable industrial processes [45].

The regulatory environment for industrial pyridine production includes compliance with environmental discharge limits, worker safety standards, and product quality specifications [43] [44]. These requirements add complexity and cost to industrial processes but are essential for sustainable manufacturing operations [43]. The increasing emphasis on green chemistry principles is driving the development of more environmentally friendly synthetic methodologies for industrial application [45].

Data Tables

Table 1: Comparison of Brominating Agents for Pyridine Derivatives

| Brominating Agent | Reaction Conditions | Selectivity | Typical Yield (%) | Main Advantages | Limitations |

|---|---|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic acid/H₂SO₄, 45-80°C | Poor (multiple substitutions) | 40-70 | High reactivity, readily available | Harsh conditions, poor selectivity |

| N-Bromosuccinimide (NBS) | Acetonitrile, reflux | Moderate (mono/dibromination) | 60-85 | Mild conditions, good yields | Requires radical initiators |

| Dioxane Dibromide (DBDMH) | Acetonitrile, room temperature | Good (monobromination favored) | 55-75 | Controlled bromination, stable | Limited substrate scope |

| Pyridinium Bromochromate (PBC) | Acetic acid, water bath | Excellent (nuclear only) | 70-90 | No side-chain bromination | Requires specific synthesis |

| Bromine Monofluoride (BrF) | Trichlorofluoromethane, cold | High (forced conditions) | 65-80 | Activates unreactive pyridines | Specialized equipment needed |

Table 2: Regioselectivity Patterns in Pyridine Bromination

| Substrate | Primary Position | Secondary Position | Electronic Effect | Reaction Rate |

|---|---|---|---|---|

| Pyridine | 3-position | 5-position | Deactivated (EAS) | Very slow |

| 2-Methylpyridine (Picoline) | 5-position | 3-position | Weakly activating (methyl) | Slow |

| 3-Methylpyridine (Picoline) | 2,6-positions | 4-position | Weakly activating (methyl) | Slow to moderate |

| 4-Methylpyridine (Picoline) | 3-position | 2-position | Weakly activating (methyl) | Slow to moderate |

| 2,6-Dimethylpyridine (Lutidine) | 3,5-positions | Not applicable | Moderately activating | Moderate |

| 3,5-Dimethylpyridine (Lutidine) | 2,4,6-positions | Not applicable | Moderately activating | Moderate to fast |

| 2-Aminopyridine | 5-position | 3-position | Strongly activating (amino) | Fast |

| 4-Aminopyridine | 3-position | 5-position | Strongly activating (amino) | Fast |

Table 3: Protection/Deprotection Strategies for Amino Groups in Pyridine Synthesis

| Protecting Group | Installation Reagent | Installation Conditions | Deprotection Method | Deprotection Conditions | Stability | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride/Base | Room temperature, 2-4 hours | NaOH/H₂O or acid hydrolysis | Reflux, 2-4 hours | Moderate (acid/base labile) | 85-95 (installation), 80-90 (removal) |

| Tert-Butoxycarbonyl (Boc) | Boc₂O/Base | Room temperature, overnight | TFA or HCl | Room temperature, 1-2 hours | Acid labile, base stable | 90-98 (installation), 95-99 (removal) |

| Benzyloxycarbonyl (Cbz) | CbzCl/Base | Room temperature, 4-6 hours | Catalytic hydrogenation (Pd/C) | Room temperature, H₂ atmosphere | Acid/base stable, H₂ labile | 88-95 (installation), 90-96 (removal) |

| Trifluoroacetyl (TFA) | TFAA/Base | 0°C to room temperature, 2 hours | Mild base (K₂CO₃) | Methanol, reflux, 1 hour | Base labile, acid stable | 80-90 (installation), 85-95 (removal) |

| Phthalyl (Phth) | Phthalic anhydride | Reflux, 6-8 hours | Hydrazine hydrate | Ethanol, reflux, 4-6 hours | Acid/base stable | 75-85 (installation), 70-85 (removal) |

Table 4: Sandmeyer Reaction Conditions and Variations

| Variation | Diazotization Agent | Copper Source | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| Classical Sandmeyer | NaNO₂/HCl | CuBr₂ or CuBr | -5 to 15 | 2-5 | 60-75 | Well-established, reliable |

| Modified Craig Method | NaNO₂/HBr | CuBr (catalytic) | 0 to 25 | 3-6 | 70-85 | Higher yields, fewer byproducts |

| Copper-free Sandmeyer | Alkyl nitrite | None (Br₂ direct) | 20 to 40 | 1-3 | 55-70 | Avoids copper waste |

| Room Temperature Sandmeyer | tert-Butyl nitrite | CuBr₂ (catalytic) | 15 to 25 | 4-8 | 65-80 | Mild conditions, easy workup |

| One-pot Procedure | NaNO₂/H₂SO₄ | CuBr (stoichiometric) | 0 to 50 | 6-12 | 75-90 | Simplified procedure |

Table 5: Industrial vs Laboratory Scale Production Comparison

| Parameter | Laboratory Scale | Industrial Scale | Key Differences |

|---|---|---|---|

| Batch Size | 1-100 grams | 100-1000 kg | Scale factor 10³-10⁶ |

| Reaction Time | 2-24 hours | 4-48 hours | Longer due to heat transfer |

| Temperature Control | Precise (±1°C) | Good (±5°C) | Less precise control |

| Mixing Efficiency | Excellent | Variable | Dependent on reactor design |

| Waste Generation | Minimal | Significant | Requires treatment systems |

| Product Purity | 95-99% | 90-95% | Lower due to impurities |

| Cost per kg | $500-2000 | $50-200 | Economics of scale |

| Environmental Impact | Low volume waste | Large volume streams | Regulatory compliance |

| Quality Control | Analytical methods | Process monitoring | Continuous monitoring |

| Safety Considerations | Fume hoods, PPE | Engineering controls | Comprehensive safety systems |